![molecular formula C26H42O5 B562170 (S)-sn-1,2-Dioctanoyl-3-benzylglycerol CAS No. 688021-88-7](/img/structure/B562170.png)
(S)-sn-1,2-Dioctanoyl-3-benzylglycerol
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Overview
Description
(S)-sn-1,2-Dioctanoyl-3-benzylglycerol, also known as DOBG, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DOBG is a glycerol derivative that belongs to the family of benzylglycerols.
Mechanism of Action
The mechanism of action of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol is not yet fully understood, but it is believed to work by modulating various signaling pathways involved in cell growth, inflammation, and apoptosis. (S)-sn-1,2-Dioctanoyl-3-benzylglycerol has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a transcription factor that regulates gene expression involved in lipid metabolism and insulin sensitivity. (S)-sn-1,2-Dioctanoyl-3-benzylglycerol has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein complex that plays a key role in inflammation and cell survival.
Biochemical and Physiological Effects
(S)-sn-1,2-Dioctanoyl-3-benzylglycerol has been shown to have various biochemical and physiological effects, including the modulation of lipid metabolism, inflammation, and cell growth. In animal studies, (S)-sn-1,2-Dioctanoyl-3-benzylglycerol has been found to increase insulin sensitivity and improve glucose tolerance. (S)-sn-1,2-Dioctanoyl-3-benzylglycerol has also been shown to reduce the levels of triglycerides and cholesterol in the blood. In addition, (S)-sn-1,2-Dioctanoyl-3-benzylglycerol has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. (S)-sn-1,2-Dioctanoyl-3-benzylglycerol has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using (S)-sn-1,2-Dioctanoyl-3-benzylglycerol in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. (S)-sn-1,2-Dioctanoyl-3-benzylglycerol is also relatively stable and can be stored for long periods of time. However, one limitation of using (S)-sn-1,2-Dioctanoyl-3-benzylglycerol is its limited availability and high cost, which may limit its use in large-scale experiments.
Future Directions
There are many potential future directions for research on (S)-sn-1,2-Dioctanoyl-3-benzylglycerol. One area of interest is the development of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol-based therapies for the treatment of cancer, inflammation, and cardiovascular diseases. Another area of research is the investigation of the mechanism of action of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol and the identification of its molecular targets. Additionally, further studies are needed to determine the safety and efficacy of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol in human clinical trials.
Synthesis Methods
(S)-sn-1,2-Dioctanoyl-3-benzylglycerol can be synthesized by a multi-step process involving the reaction of benzyl alcohol with glycidol, followed by the esterification of the resulting product with octanoic acid. The final product is purified by column chromatography to obtain (S)-sn-1,2-Dioctanoyl-3-benzylglycerol.
Scientific Research Applications
(S)-sn-1,2-Dioctanoyl-3-benzylglycerol has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer, inflammation, and cardiovascular diseases. In cancer research, (S)-sn-1,2-Dioctanoyl-3-benzylglycerol has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation is a key factor in many diseases, and (S)-sn-1,2-Dioctanoyl-3-benzylglycerol has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. (S)-sn-1,2-Dioctanoyl-3-benzylglycerol has also been investigated for its potential to prevent atherosclerosis, a condition that leads to the narrowing and hardening of arteries.
properties
IUPAC Name |
[(2S)-2-octanoyloxy-3-phenylmethoxypropyl] octanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O5/c1-3-5-7-9-14-18-25(27)30-22-24(21-29-20-23-16-12-11-13-17-23)31-26(28)19-15-10-8-6-4-2/h11-13,16-17,24H,3-10,14-15,18-22H2,1-2H3/t24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYDQMIJNZBEQD-DEOSSOPVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COCC1=CC=CC=C1)OC(=O)CCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COCC1=CC=CC=C1)OC(=O)CCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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